molecular formula C14H21NO2S B12228334 N-[2-hydroxy-4-(methylsulfanyl)butyl]-2-(3-methylphenyl)acetamide

N-[2-hydroxy-4-(methylsulfanyl)butyl]-2-(3-methylphenyl)acetamide

Cat. No.: B12228334
M. Wt: 267.39 g/mol
InChI Key: QPGKSJWARROBTR-UHFFFAOYSA-N
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Description

N-[2-hydroxy-4-(methylsulfanyl)butyl]-2-(3-methylphenyl)acetamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-4-(methylsulfanyl)butyl]-2-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-4-(methylsulfanyl)butyl]-2-(3-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Hydroxide ions, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-hydroxy-4-(methylsulfanyl)butyl]-2-(3-methylphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-4-(methylsulfanyl)butyl]-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[2-hydroxy-4-(methylsulfanyl)butyl]-2-(3-methylphenyl)acetamide include:

  • N-(2-Hydroxy-4-methylphenyl)acetamide
  • N-hydroxy-N’-(4-butyl-2-methylphenyl)-formamidine

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C14H21NO2S

Molecular Weight

267.39 g/mol

IUPAC Name

N-(2-hydroxy-4-methylsulfanylbutyl)-2-(3-methylphenyl)acetamide

InChI

InChI=1S/C14H21NO2S/c1-11-4-3-5-12(8-11)9-14(17)15-10-13(16)6-7-18-2/h3-5,8,13,16H,6-7,9-10H2,1-2H3,(H,15,17)

InChI Key

QPGKSJWARROBTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC(CCSC)O

Origin of Product

United States

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